molecular formula C22H21NO4 B4942852 1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4942852
M. Wt: 363.4 g/mol
InChI Key: LAOMURAEUWFXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. One common method involves the use of a Pictet-Spengler reaction, where the aldehyde reacts with an amine to form an imine intermediate, which then undergoes cyclization to form the quinoline core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives
  • Chromenes
  • Benzochromenes
  • Quinoline acrylamides containing 2,3,4-trimethoxyphenyl

Uniqueness

1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-18-11-9-15(21(26-2)22(18)27-3)16-12-19(24)23-17-10-8-13-6-4-5-7-14(13)20(16)17/h4-11,16H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOMURAEUWFXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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